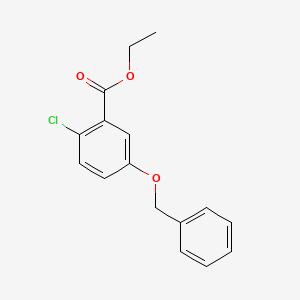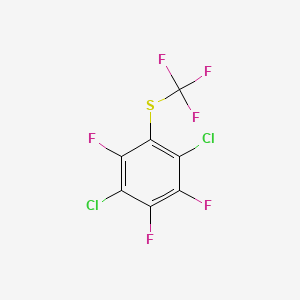
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C7Cl2F6S and a molecular weight of 301.04 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated and chlorinated derivative of benzene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene typically involves the halogenation and fluorination of benzene derivatives. One common method includes the reaction of 1,4-dichlorobenzene with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of fluorinating agents and chlorinating agents in a controlled environment ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogenating agents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are major products formed during oxidation reactions.
Coupling Products: Biaryl compounds are commonly formed in coupling reactions.
Applications De Recherche Scientifique
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and trifluoromethylthio groups. These groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which influence the compound’s reactivity and binding affinity . The pathways involved in its mechanism of action are often studied using computational chemistry and experimental techniques to understand its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another halogenated benzene derivative with similar halogenation patterns.
1,4-Dichloro-2-(trifluoromethyl)benzene: A compound with a similar structure but lacking the trifluoromethylthio group.
Uniqueness
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C7Cl2F6S |
|---|---|
Poids moléculaire |
301.04 g/mol |
Nom IUPAC |
1,4-dichloro-2,3,5-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)4(11)2(9)6(5(1)12)16-7(13,14)15 |
Clé InChI |
WBHVEGXIRBRTOF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)F)SC(F)(F)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


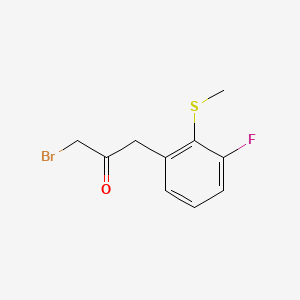
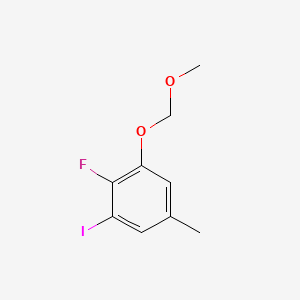
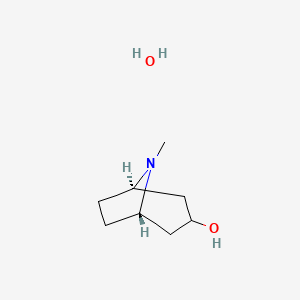
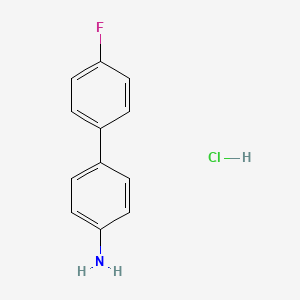
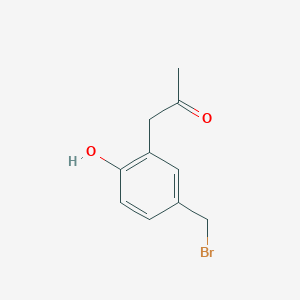

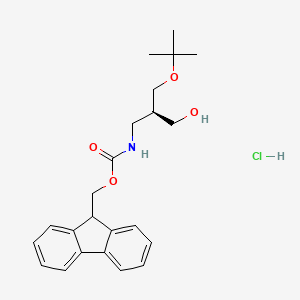
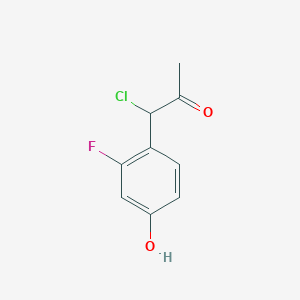
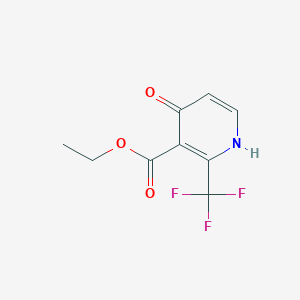
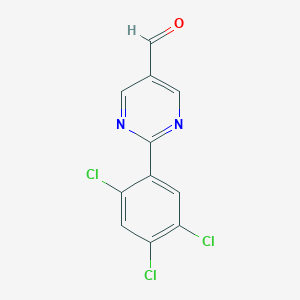


![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
